molecular formula C12H12N2 B11911003 5-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-indole

5-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-indole

Cat. No.: B11911003
M. Wt: 184.24 g/mol
InChI Key: FZLHUCUIZNIIOP-UHFFFAOYSA-N
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Description

5-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-indole is a chemical compound with the molecular formula C14H16N2 and a molecular weight of 212.29 g/mol . It features a fused indole and dihydropyrrole structure, a motif of significant interest in medicinal chemistry. While specific biological data for this exact compound is limited in the public domain, its core structure is recognized for its research value. Indole derivatives are a vast pool of biologically active compounds, extensively investigated for their potential as leads for novel therapeutics . Furthermore, molecular hybrids containing both indole and pyrrole rings represent a promising area of research for developing new pharmacologically active compounds . This compound is provided as a high-purity material for research and development purposes, exclusively for use in laboratory settings. It is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H12N2

Molecular Weight

184.24 g/mol

IUPAC Name

5-(3,4-dihydro-2H-pyrrol-5-yl)-1H-indole

InChI

InChI=1S/C12H12N2/c1-2-11(13-6-1)9-3-4-12-10(8-9)5-7-14-12/h3-5,7-8,14H,1-2,6H2

InChI Key

FZLHUCUIZNIIOP-UHFFFAOYSA-N

Canonical SMILES

C1CC(=NC1)C2=CC3=C(C=C2)NC=C3

Origin of Product

United States

Synthetic Methodologies for 5 3,4 Dihydro 2h Pyrrol 5 Yl 1h Indole and Analogous Indole Pyrrole Systems

Approaches for Indole (B1671886) Ring Formation and Functionalization

Multi-component and One-Pot Synthetic Strategies for Indole-Heterocycle Hybrids

Multi-component reactions (MCRs) and one-pot syntheses have emerged as powerful and efficient tools for the construction of complex molecular architectures, such as indole-pyrrole hybrids, from simple and readily available starting materials in a single synthetic operation. These strategies are highly valued for their atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse compounds. acs.orgorientjchem.org

A notable example is the catalyst-free, one-pot synthesis of polysubstituted indole-pyrrole conjugates. This methodology involves the reaction of an arylglyoxal, a 1,3-dicarbonyl compound, an indole, and an aromatic amine under mild conditions, offering a green and efficient route to these hybrid systems. acs.org Another versatile approach is the one-pot, three-component synthesis of spiro[indoline-3,2′-pyrrole] derivatives, which proceeds under metal-free conditions. orientjchem.org

Furthermore, a chemoselective one-pot, two-step synthesis of multifunctionalized indole-pyrrole hybrids has been developed, involving a formal [3 + 2] cycloaddition reaction. rsc.orgrsc.orgresearchgate.netnih.gov This method demonstrates the power of tandem reactions in building complex heterocyclic systems. The initial step often involves the base-promoted formation of an intermediate, which then undergoes acid-catalyzed cyclization and aromatization to yield the final indole-pyrrole hybrid. rsc.orgresearchgate.netnih.gov

Reaction Type Starting Materials Key Features Reference
Four-Component ReactionArylglyoxal, 1,3-dicarbonyl, Indole, Aromatic amineCatalyst-free, Green solvent, Chromatography-free acs.org
Three-Component ReactionIsatin, Sarcosine, Methyl 3-phenylpropiolateMetal-free, Good yields orientjchem.org
One-Pot, Two-Step [3+2] Cycloaddition3-Cyanoacetyl indoles, 1,2-Diaza-1,3-dienesChemoselective, Forms multifunctionalized hybrids rsc.orgrsc.orgresearchgate.netnih.gov

Direct Coupling Strategies for Indole-Dihydro-2H-pyrrole Hybrid Architectures

Direct coupling strategies offer a more convergent approach to the synthesis of indole-dihydropyrrole hybrids, where pre-functionalized indole and pyrrole (B145914) (or pyrroline) precursors are joined together. These methods often rely on transition metal-catalyzed cross-coupling reactions, which have become indispensable tools in modern organic synthesis.

While specific examples detailing the direct coupling to form 5-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-indole are not extensively documented in the provided results, the general principles of transition metal-catalyzed synthesis of pyrroles and indoles are highly relevant. tohoku.ac.jpelsevierpure.comresearchgate.net For instance, methods for the synthesis of 2,5-disubstituted pyrroles from dienyl azides using catalysts like zinc iodide or rhodium complexes could potentially be adapted for the synthesis of dihydropyrrole precursors. organic-chemistry.org These precursors could then be coupled with a suitably functionalized indole derivative.

Catalytic Systems and Reaction Conditions in Hybrid Synthesis

The choice of catalyst and reaction conditions plays a pivotal role in the efficiency, selectivity, and environmental impact of the synthesis of indole-pyrrole hybrids. A wide range of catalytic systems, from transition metals to organocatalysts and acid/base catalysts, have been employed.

Application of Transition Metal Catalysis (e.g., Rhodium, Nickel)

Transition metals, particularly palladium, rhodium, and nickel, are frequently used to catalyze the formation of C-C and C-N bonds, which are crucial steps in the synthesis of heterocyclic compounds like indoles and pyrroles. tohoku.ac.jpelsevierpure.comresearchgate.net Rhodium catalysts, for example, have been utilized in the synthesis of pyrroles from dienyl azides. organic-chemistry.org Nickel-catalyzed reactions have also been reported for the synthesis of benzo[b]furans, a reaction type that shares mechanistic similarities with some heterocyclic ring formations. researchgate.net The development of these catalytic systems has enabled the synthesis of a wide variety of substituted indoles and pyrroles, which are essential building blocks for more complex hybrid structures. tohoku.ac.jpresearchgate.net

Catalyst System Reaction Type Key Features Reference
Rhodium(II) carboxylatesPyrrole synthesis from dienyl azidesMild reaction conditions organic-chemistry.org
Nickel(0)/IAdCascade C-O bond cleavage/cyclizationForms 3-acylbenzo[b]furans researchgate.net
Palladium nanoclustersIndole synthesis from 2-iodoanilines and alkynesLigand-free, Recyclable catalyst researchgate.net

Organocatalysis and Acid/Base Catalysis in Heterocycle Synthesis

Organocatalysis has emerged as a powerful alternative to metal-based catalysis, offering advantages such as lower toxicity and air/moisture stability. rsc.org Chiral phosphoric acids, for instance, have been successfully employed in the atroposelective synthesis of axially chiral N,N′-pyrrolylindoles. nih.gov This highlights the potential of organocatalysis in controlling the stereochemistry of complex indole-pyrrole systems.

Acid and base catalysis are also fundamental in many synthetic routes. For example, the one-pot synthesis of indole-pyrrole hybrids often involves an initial base-promoted step followed by an acid-catalyzed cyclization. rsc.orgresearchgate.netnih.gov The use of solid acid catalysts like Amberlyst-15 has been shown to be effective and offers the benefit of easy separation and recyclability. rsc.org Vitamin B1 has also been explored as a metal-free organocatalyst for Paal-Knorr pyrrole synthesis. rsc.org

Development of Efficient and Environmentally Benign Synthetic Protocols

There is a growing emphasis on developing synthetic protocols that are not only efficient but also environmentally friendly. This includes the use of green solvents, catalyst-free conditions, and energy-efficient techniques like microwave and ultrasound irradiation. acs.orgnih.govresearchgate.netsemanticscholar.org

The use of deep eutectic solvents (DES), such as a choline (B1196258) chloride-oxalic acid mixture, as both a catalyst and a reaction medium represents a significant step towards greener synthesis. nih.gov Similarly, conducting reactions in aqueous media or under solvent-free conditions minimizes the use of volatile organic compounds. acs.orgrsc.orgsemanticscholar.org The development of catalyst-free and chromatography-free methodologies further enhances the sustainability of these synthetic processes. acs.org

Analytical and Spectroscopic Characterization of Synthesized Compounds (e.g., NMR, MS, IR for structural elucidation)

The unambiguous identification and structural elucidation of newly synthesized compounds like this compound and its analogs are of paramount importance. This is achieved through a combination of modern analytical and spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is arguably the most powerful tool for determining the structure of organic molecules. rsc.orgnih.govacs.orgresearchgate.netmdpi.comnih.govmdpi.comrsc.org For indole-pyrrole hybrids, ¹H NMR provides information about the number of different types of protons and their neighboring environments, while ¹³C NMR reveals the carbon framework of the molecule. acs.orgresearchgate.netmdpi.comnih.govmdpi.comrsc.org Two-dimensional NMR techniques, such as HMBC and HMQC, are often used to establish the connectivity between different parts of the molecule. mdpi.com

Mass Spectrometry (MS) is used to determine the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS). rsc.orgnih.govacs.org Fragmentation patterns observed in the mass spectrum can also offer clues about the structure of the molecule. nih.gov

Infrared (IR) spectroscopy is useful for identifying the presence of specific functional groups within the molecule, such as N-H and C=O bonds.

The combined application of these techniques provides a comprehensive picture of the molecular structure, confirming the successful synthesis of the target compound. For instance, in the characterization of indole-pyrrole hybrids, the presence of characteristic signals for both the indole and pyrrole (or dihydropyrrole) moieties in the NMR spectra, coupled with the correct molecular ion peak in the mass spectrum, provides strong evidence for the formation of the desired hybrid structure. rsc.orgnih.govacs.orgresearchgate.netmdpi.comnih.gov

Technique Information Obtained Reference
¹H NMRProton environment and connectivity rsc.orgnih.govacs.orgresearchgate.netmdpi.comnih.govmdpi.comrsc.org
¹³C NMRCarbon skeleton of the molecule acs.orgmdpi.comnih.gov
Mass Spectrometry (MS/HRMS)Molecular weight and elemental composition rsc.orgnih.govacs.org
Infrared (IR) SpectroscopyPresence of functional groups

Pharmacological and Biological Investigations of 5 3,4 Dihydro 2h Pyrrol 5 Yl 1h Indole Scaffolds

General Spectrum of Biological Activities of Indole (B1671886) and Pyrrole (B145914) Derivatives

Indole and pyrrole derivatives are renowned for their wide range of pharmacological properties. These compounds can interact with various biological targets, including enzymes and receptors, leading to a multitude of physiological effects. The versatility of their chemical structures allows for modifications that can fine-tune their biological activity, making them attractive candidates for the development of new drugs.

Antiproliferative and Anticancer Activities in Cellular Models

The antiproliferative and anticancer potential of indole and pyrrole-containing scaffolds is well-documented. These compounds exert their effects through various mechanisms, including the inhibition of key enzymes involved in cell cycle regulation and proliferation, such as protein kinases.

A series of 5-chloro-indole-2-carboxylate and pyrrolo[3,4-b]indol-3-one derivatives have been synthesized and evaluated as potent inhibitors of mutant Epidermal Growth Factor Receptor (EGFR) and BRAF pathways, which are often over-activated in various cancers. umich.edu In these studies, several compounds demonstrated significant antiproliferative activity against a panel of cancer cell lines. For instance, the m-piperidinyl derivative 3e was found to be a potent inhibitor of EGFR, with an IC₅₀ value of 68 nM, which is 1.2-fold more potent than the reference drug erlotinib. umich.edu Furthermore, compound 3b , a p-pyrrolidin-1-yl derivative, showed a potent antiproliferative effect with a GI₅₀ value of 31 nM. umich.edu These compounds also exhibited significant activity against the LOX-IMVI melanoma cell line, with IC₅₀ values of 0.96 µM for compound 3e and 1.12 µM for compound 3b . umich.edu

Similarly, another study focused on 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as inhibitors of both wild-type and mutant EGFR. isfcppharmaspire.com Compounds 5f and 5g from this series displayed excellent inhibitory activity against EGFRT790M, with IC₅₀ values of 9.5 nM and 11.9 nM, respectively, comparable to the standard drug osimertinib. isfcppharmaspire.com The antiproliferative assays revealed that several of these hybrid molecules had mean GI₅₀ values in the nanomolar range against four different cancer cell lines. isfcppharmaspire.com

The introduction of an indole moiety to the C-28 position of the betulin (B1666924) skeleton has also been shown to increase the anticancer potential against breast cancer cells (MCF-7). bohrium.com One such derivative, lup-20(29)-ene-3-ol-28-yl 2-(1H-indol-3-yl)acetate, was found to arrest the MCF-7 cells in the G1 phase and induce apoptosis. bohrium.com

Table 1: Antiproliferative and Anticancer Activities of Selected Indole-Pyrrole Derivatives
CompoundCancer Cell LineActivity (IC₅₀/GI₅₀)Reference
m-piperidinyl derivative 3eEGFRIC₅₀ = 68 nM umich.edu
p-pyrrolidin-1-yl derivative 3bGeneralGI₅₀ = 31 nM umich.edu
Compound 3eLOX-IMVI (Melanoma)IC₅₀ = 0.96 µM umich.edu
Compound 3bLOX-IMVI (Melanoma)IC₅₀ = 1.12 µM umich.edu
Compound 5fEGFRT790MIC₅₀ = 9.5 nM isfcppharmaspire.com
Compound 5gEGFRT790MIC₅₀ = 11.9 nM isfcppharmaspire.com
lup-20(29)-ene-3-ol-28-yl 2-(1H-indol-3-yl)acetateMCF-7 (Breast Cancer)Induces G1 phase arrest and apoptosis bohrium.com

Antimicrobial Properties (Antibacterial, Antifungal, Antiviral)

Indole and pyrrole derivatives have demonstrated a broad spectrum of antimicrobial activities. New hybrid molecules incorporating these scaffolds have been developed to combat drug-resistant microbial strains.

A study on new indole derivatives containing 1,2,4-triazole, 1,3,4-thiadiazole, and carbothioamide moieties revealed a broad spectrum of activity against various microorganisms, with Minimum Inhibitory Concentration (MIC) values ranging from 3.125 to 50 µg/mL. nih.gov Notably, an indole-triazole derivative, compound 3d , was identified as a promising lead for both antibacterial and antifungal applications. nih.gov The indole-thiadiazole compound 2h and the indole-triazole 3d were particularly effective against Staphylococcus aureus, with an MIC of 6.25 µg/mL. nih.gov Several derivatives, including 1b , 2b-d , and 3b-d , showed excellent antifungal activity against Candida albicans with MIC values of 3.125 µg/mL. nih.gov

In another investigation, a series of pyrrole derivatives linked to a thiazole (B1198619) ring were synthesized and screened for their antimicrobial potential. mdpi.com One of the compounds, 3d , which has a nitro group, showed activity comparable to the standard drug ciprofloxacin (B1669076) against E. coli. mdpi.com Compound 3c , containing a hydroxyl group, was highly active against C. albicans when compared to the standard drug clotrimazole. mdpi.com Furthermore, some 1,2,3,4-tetrasubstituted pyrrole derivatives have shown inhibitory effects specifically against Gram-positive bacteria like S. aureus and Bacillus cereus. scispace.com

Table 2: Antimicrobial Activity of Selected Indole and Pyrrole Derivatives
CompoundMicroorganismActivity (MIC)Reference
Indole-triazole derivative 3dStaphylococcus aureus6.25 µg/mL nih.gov
Indole-thiadiazole derivative 2hStaphylococcus aureus6.25 µg/mL nih.gov
Indole derivatives 1b, 2b-d, 3b-dCandida albicans3.125 µg/mL nih.gov
Pyrrole-thiazole derivative 3dE. coliEquipotent to Ciprofloxacin mdpi.com
Pyrrole-thiazole derivative 3cC. albicansHighly active vs. Clotrimazole mdpi.com

Anti-inflammatory Effects and Related Modulations

The anti-inflammatory properties of indole and pyrrole derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins (B1171923).

A series of 3-(4,5-dihydropyrazolyl)-indoles were synthesized and evaluated for their anti-inflammatory activity. researchgate.net Compounds 4j and 4k from this series demonstrated significant inhibition of paw edema at 86.38% and 88.31%, respectively, which is comparable to the standard drug indomethacin (B1671933) (92.73%). researchgate.net Importantly, these compounds showed a much lower ulcerogenic index compared to indomethacin. researchgate.net

Hybrid molecules containing both indole and imidazolidine (B613845) nuclei have also been investigated. nih.gov The compounds 5-(1H-Indol-3-yl-methylene)-2-thioxo-imidazolidin-4-one (LPSF/NN-56 ) and 3-(4-Bromo-benzyl)-5-(1H-indol-3-yl-methylene)-2-thioxo-imidazolidin-4-one (LPSF/NN-52 ) were shown to reduce leukocyte migration and the release of pro-inflammatory cytokines TNF-α and IL-1β in animal models of inflammation. nih.gov

Furthermore, novel dispiro[pyrazolidine-4,3'-pyrrolidine-2',3"-indoline]-2",3,5-triones have been synthesized and screened for their anti-inflammatory activity. umich.edu Several of these compounds, particularly 5d, 5f, 5h, and 5j , exhibited remarkable activity comparable to indomethacin. umich.edu

Table 3: Anti-inflammatory Activity of Selected Indole-Pyrrole Hybrids
CompoundAssayResultReference
Compound 4jCarrageenan-induced paw edema86.38% inhibition researchgate.net
Compound 4kCarrageenan-induced paw edema88.31% inhibition researchgate.net
LPSF/NN-56Air pouch and peritonitis modelsReduced leukocyte migration and cytokine release nih.gov
LPSF/NN-52Air pouch and peritonitis modelsReduced leukocyte migration and cytokine release nih.gov
Dispiro compounds 5d, 5f, 5h, 5jAnti-inflammatory screeningRemarkable activity relative to indomethacin umich.edu

Central Nervous System (CNS) Activities (e.g., Anticonvulsant, Anti-Alzheimer's, Imidazoline I2 Receptor Ligands)

Indole and its derivatives have been extensively studied for their effects on the central nervous system, with some compounds being developed as anticonvulsants, antidepressants, and agents for neurodegenerative diseases. nih.govnih.gov Marketed drugs such as Binedaline, Pindolol, and Siramesine contain the indole moiety and are used for various CNS disorders. nih.govnih.gov

Recent research has focused on 3-pyrrolidine-indole derivatives as selective modulators of the serotonin (B10506) 5-HT₂A receptor, which are targets for psychedelic agents with potential therapeutic applications in mental disorders. nih.gov These compounds are being investigated for their neuroprotective effects and their ability to promote neuroplasticity. nih.gov

In preclinical studies, certain indole derivatives have shown the ability to reduce locomotor activity and potentiate pentobarbitone sodium-induced sleeping time in mice, suggesting CNS depressant effects. tsijournals.com For example, one study reported that a synthesized indole derivative potentiated sleeping time by up to 276.60%. tsijournals.com Another study on new indole derivatives showed that all tested compounds exhibited CNS depression and a decrease in locomotor activity in mice. scispace.com

In the context of neurodegenerative diseases like Alzheimer's, indole-based compounds are being explored for their neuroprotective potential. nih.gov A series of synthetic indole-phenolic compounds demonstrated the ability to reduce oxidative stress and promote the disaggregation of amyloid-β peptide fragments in neuroblastoma cells. nih.gov

Antimalarial and Antiparasitic Activities

The indole scaffold is a valuable template for the development of new antimalarial and antiparasitic drugs, particularly in the face of growing drug resistance. tsijournals.com

A chemoselective one-pot synthesis has been developed to create indole-pyrrole hybrids that were screened for their efficacy against Leishmania infantum promastigotes. acs.org Compounds 3c, 3d, and 3j from this series showed significant activity with IC₅₀ values below 20 µM and moderate cytotoxicity. Compound 3d was the most active, with an IC₅₀ of 9.6 µM and a selectivity index of 5, marking it as a potential new lead for antileishmanial drug development. acs.org

In the fight against malaria, chloroquine-pyrazole analogues have been synthesized and tested against chloroquine-resistant Plasmodium falciparum. nih.gov Several of the (4,5-dihydropyrazol-1-yl) chloroquine (B1663885) derivatives showed significant in vitro activity, indicating their promise as a new class of antimalarials. nih.gov However, the corresponding aromatic (pyrazol-1-yl) chloroquine derivatives were largely inactive, highlighting the importance of the dihydropyrazole ring for activity. nih.gov

Table 4: Antimalarial and Antiparasitic Activity of Indole-Pyrrole Hybrids
CompoundParasiteActivity (IC₅₀)Reference
Indole-pyrrole hybrid 3dLeishmania infantum9.6 µM acs.org
Indole-pyrrole hybrid 3cLeishmania infantum< 20 µM acs.org
Indole-pyrrole hybrid 3jLeishmania infantum< 20 µM acs.org

Other Notable Biological Activities (e.g., Antioxidant, Receptor Ligand Affinity Studies)

Indole and pyrrolidine (B122466) derivatives possess notable antioxidant properties, primarily due to their ability to scavenge free radicals. The indole ring's nitrogen atom can act as a redox center, contributing to the antioxidant effect. nih.gov

A study on C-3 substituted indole derivatives investigated their antioxidant activity through various in vitro assays. nih.gov It was found that a derivative containing a pyrrolidinedithiocarbamate moiety was a highly effective radical scavenger and Fe³⁺ reducer. The study highlighted that an unsubstituted indole nitrogen atom is crucial for the observed antioxidant activity. nih.gov

Pyrrolidine dithiocarbamate (B8719985) (PDTC) itself is a well-known antioxidant that effectively scavenges hydroxyl and superoxide (B77818) anion radicals. nih.gov Its antioxidant properties have been shown to protect against Cr(VI)-induced DNA damage. nih.gov

In the realm of receptor ligand affinity, 3-pyrrolidine-indole derivatives have been specifically designed as selective modulators for 5-HT₂ receptors, indicating their potential for targeted therapies in CNS disorders. nih.gov Furthermore, synthetic indole-phenolic compounds have demonstrated metal-chelating properties, particularly for copper ions, which is a relevant mechanism for their neuroprotective actions in conditions like Alzheimer's disease. nih.gov

In Vitro Biological Assessment Methodologies

The initial evaluation of the therapeutic potential of novel compounds based on the 5-(3,4-dihydro-2H-pyrrol-5-yl)-1H-indole scaffold involves a battery of in vitro assays to determine their biological activity. These methodologies are crucial for identifying promising candidates for further development.

The primary method for evaluating the anticancer potential of indole-pyrrol derivatives is through cell-based assays that measure their ability to inhibit cell growth (antiproliferative activity) or to kill cancer cells directly (cytotoxicity). A commonly used technique is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which assesses cell viability by measuring mitochondrial metabolic activity.

Derivatives of the indole scaffold have demonstrated significant cytotoxic effects across a wide range of human cancer cell lines. For instance, certain indole Mannich base derivatives showed potent activity against liver (HepG2), breast (MCF-7), and cervical (HeLa) cancer cell lines, with one compound exhibiting a half-maximal lethal concentration (LC50) as low as 0.50 μM against HeLa cells. nih.gov These compounds were notably less cytotoxic to normal human embryonic kidney (HEK-293), liver (LO2), and lung (MRC5) cells, suggesting a degree of selectivity for cancer cells. nih.gov Similarly, bis-indole alkaloids, which share structural similarities, have shown antiproliferative activity against pancreatic cancer (MIA PaCa-2) and other cell lines. elsevierpure.com

The antiproliferative activity is typically quantified by the GI50 value, which is the concentration required to inhibit cell growth by 50%. Nortopsentin analogues, which feature a bis-indolyl structure, have shown GI50 values at submicromolar levels against a wide array of human tumor cell lines. researchgate.net In one study, 2,5-bis(3′-indolyl)pyrroles, which are analogues of the marine alkaloid nortopsentin, exhibited mean IC50 values (concentration causing 50% inhibition of cell growth) ranging from 0.37 μg/mL to 4.4 μg/mL across a panel of 12 human tumor cell lines. ejh.it

The molecular targets of many anticancer drugs are enzymes that are critical for cancer cell growth and survival. Enzyme inhibition assays are therefore essential for elucidating the mechanism of action of this compound scaffolds. These assays measure the ability of a compound to reduce the activity of a specific enzyme, with the potency often expressed as the half-maximal inhibitory concentration (IC50).

A key target for many indole-based compounds is the tubulin protein, which is essential for microtubule formation and cell division. nih.gov Pyrrole–indole hybrids have been identified as potent tubulin polymerization inhibitors. nih.gov For example, one pyrrolyl-3-phenyl-1H-indole-2-carbohydrazide derivative (compound 3h) was found to be the strongest tubulin inhibitor in its series. nih.gov Another study on indole/1,2,4-triazole hybrids identified an oxime-based derivative (compound 7i) as a potent tubulin inhibitor with an IC50 value of 3.03 ± 0.11 µM. wikipedia.org

Another important class of enzymes targeted by these scaffolds is protein kinases, which are frequently dysregulated in cancer. researchgate.net Bioisosteres of marine indole alkaloids (meridianins) have been shown to inhibit several kinases, including GSK-3α/β and Erk2, with IC50 values in the sub-micromolar range. nih.gov Aromatase, an enzyme involved in estrogen biosynthesis and a target in hormone-dependent breast cancer, is also inhibited by pyrrole-indole hybrids. nih.gov One ester derivative (compound 3k) demonstrated a particularly potent aromatase inhibitory activity with an IC50 of 18 nM. nih.gov

Receptor binding assays determine the affinity and selectivity of a compound for a specific biological receptor. These studies are crucial for understanding the pharmacological profile of indole-pyrrol derivatives, especially for targets like G-protein coupled receptors (GPCRs) and nuclear receptors.

Derivatives of the indole-pyrrol scaffold have been investigated for their interaction with various receptors. For instance, certain 3-substituted-1H-imidazol-5-yl-1H-indoles have been reported as 5-HT7 and 5-HT6 serotonin receptor agonists. nih.gov In another study, a series of 5-styryl and 5-phenethyl analogs of dimebolin, which contain a related pyrido[4,3-b]indole core, were found to be potent blockers of several receptors, including 5-HT7, 5-HT6, and 5-HT2C receptors, with the highest affinities observed for the 5-HT7 receptor. nih.gov

Functional assays assess the cellular response following receptor binding, determining whether the compound acts as an agonist or an antagonist. In the context of cancer, estrogen receptor alpha (ERα) is a key target. Highly functionalized 5-hydroxy-2H-pyrrol-2-ones have been shown to inhibit 17β-estradiol-stimulated ERα-mediated gene transcription. nih.gov One such compound was found to be a non-competitive inhibitor that reduced the protein expression of ERα. nih.gov In another example, microscale thermophoresis (MST) assays were used to demonstrate that the bacterial response regulator AbiR binds directly and specifically to indole with an estimated dissociation constant (KD) of 5.9 ± 1.30 μM. nih.gov

Molecular Mechanisms of Action

Understanding the precise molecular mechanisms by which this compound scaffolds exert their biological effects is fundamental to their development as therapeutic agents. Research has focused on their ability to trigger programmed cell death and interfere with critical cell signaling pathways.

A primary mechanism by which many anticancer agents, including indole-pyrrol derivatives, function is by inducing apoptosis (programmed cell death) and/or causing cell cycle arrest, which prevents cancer cells from proliferating.

Studies on bis-indole alkaloids have shown they can induce classic signs of apoptosis, including chromatin condensation, formation of micronuclei, and DNA fragmentation. researchgate.netnih.gov This process is often mediated by the activation of caspases, which are key enzymes in the apoptotic cascade. For example, one marine bis-indole alkaloid was found to activate both caspase-8 (initiator of the extrinsic pathway) and caspase-9 (initiator of the intrinsic pathway), leading to the activation of the executioner caspase-3. nih.govnih.gov The intrinsic, or mitochondrial, pathway of apoptosis is frequently engaged, involving the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax. nih.govnih.gov

In addition to apoptosis, these compounds can halt the cell cycle at various phases. A pyrrolyldihydropyrazino[1,2-a]indoletrione analogue was shown to arrest colorectal cancer cells in the G2/M phase of the cell cycle. nih.govnih.gov This arrest was associated with the promotion of histone H3 phosphorylation, a marker for mitosis. nih.gov Other derivatives, such as a 5-hydoxy-1H-pyrrol-2-(5H)-one compound, can induce S-phase cell cycle arrest. semanticscholar.org Some nortopsentin analogues can elicit different responses depending on the dose, with lower concentrations inducing autophagy and G1 arrest, while higher concentrations lead to apoptosis. mdpi.com

Receptor tyrosine kinases (RTKs) are a family of cell surface receptors that play a crucial role in cell growth, differentiation, and survival. Their aberrant activation is a common feature of many cancers, making them prime targets for therapeutic intervention. Indole-based scaffolds have been extensively developed as inhibitors of several key RTKs.

Epidermal Growth Factor Receptor (EGFR): EGFR is frequently mutated or overexpressed in various cancers, including non-small-cell lung cancer (NSCLC). nih.govjpp.krakow.pl Numerous indole derivatives have been designed and synthesized as EGFR inhibitors. elsevierpure.comnih.govnih.gov For instance, a novel benzofuran–indole hybrid (compound 8aa) was identified as a potent and selective EGFR inhibitor that was also effective against the clinically relevant L858R/T790M double mutant EGFR. nih.gov Similarly, 5-chloro-3-hydroxymethyl-indole-2-carboxamide derivatives have shown promising EGFR inhibitory activity and were found to induce apoptosis. elsevierpure.com The inhibitory mechanism often involves the compound binding to the ATP pocket of the kinase domain, as demonstrated by docking studies for pyrrolo[2,3-d]pyrimidines, which showed a hydrogen bond between the pyrrole NH group and the backbone of Met793 in EGFR. nih.gov

BRAF: The BRAF kinase is a key component of the MAPK/ERK signaling pathway, and its V600E mutation is a driver in a significant portion of melanomas. nih.gov Indole-3-carbinol (I3C), a natural compound derived from cruciferous vegetables, has been shown to selectively inhibit the enzymatic activity of the oncogenic BRAF-V600E mutant. nih.govnih.gov This inhibition leads to decreased phosphorylation of its downstream effectors, MEK and ERK, ultimately arresting melanoma cell proliferation. nih.gov

Mesenchymal-Epithelial Transition (MET) Factor: The MET receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are involved in tumor growth, invasion, and metastasis. While direct inhibition of MET by the specific this compound scaffold is less documented, broader families of indole derivatives are known to target this kinase. Several multi-targeted tyrosine kinase inhibitors containing an indole core, such as Sunitinib and Anlotinib, have activity that includes inhibition of MET, alongside other RTKs like VEGFR and PDGFR. nih.govnih.gov

Interaction with Cellular Macromolecules (e.g., DNA, Proteins)

The biological activity of compounds is often predicated on their ability to interact with essential cellular macromolecules like proteins and nucleic acids. Derivatives of the this compound scaffold have been shown to engage with such targets, leading to the modulation of their functions.

One prominent example is the interaction with protein kinases. A study reported the design and synthesis of 5-(2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1). nih.gov RIPK1 is a crucial mediator of necroptosis, a form of programmed necrosis involved in various inflammatory diseases and tumor metastasis. The optimized compound from this series, 1-(5-{4-amino-7-ethyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl}-2,3-dihydro-1H-indol-1-yl)-2-[3-(trifluoromethoxy)phenyl]ethan-1-one , demonstrated a strong binding affinity to RIPK1 and potently inhibited its enzymatic activity. nih.gov This compound effectively protected cells from necroptosis and was shown to have significant anti-metastasis activity in a melanoma model, highlighting the therapeutic potential of targeting this protein interaction. nih.gov

CompoundTarget MacromoleculeKey FindingsReference
1-(5-{4-amino-7-ethyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl}-2,3-dihydro-1H-indol-1-yl)-2-[3-(trifluoromethoxy)phenyl]ethan-1-oneReceptor-Interacting Protein Kinase 1 (RIPK1)Potently inhibited RIPK1 with a binding affinity (KD) of 0.004 µM and an enzymatic IC50 of 0.011 µM. Showed good kinase selectivity and antimetastasis activity. nih.gov

Beyond protein kinases, the core scaffold's interaction with DNA is a key mechanism of action, particularly in the context of antimicrobial agents. This interaction is further explored in the enzyme inhibition section below.

Elucidation of Enzyme Inhibition Pathways (e.g., COX, 15-LOX, DNA Gyrase)

Enzyme inhibition is a cornerstone of modern pharmacology. The this compound framework has been successfully utilized to develop inhibitors for several critical enzymes.

DNA Gyrase Inhibition: DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and survival, making it a well-validated target for antibiotics. nih.govnih.gov The pyrrolamides, a class of compounds that includes derivatives of the indole-pyrrole scaffold, have emerged as novel inhibitors of DNA gyrase. nih.gov These compounds were identified through fragment-based screening and optimized to bind to the ATP pocket of the GyrB subunit of the enzyme. nih.gov This binding prevents the enzyme from carrying out its function of introducing negative supercoils into DNA, ultimately leading to bacterial cell death. nih.gov The efficacy of pyrrolamides has been demonstrated against a range of Gram-positive and select Gram-negative pathogens. nih.gov

Enzyme TargetCompound ClassMechanism of ActionSignificanceReference
DNA Gyrase (GyrB subunit)PyrrolamidesBinds to the ATP pocket, inhibiting the enzyme's supercoiling function.Novel class of antibacterial agents with activity against Gram-positive pathogens. nih.govnih.gov

Cyclooxygenase (COX) and 15-Lipoxygenase (15-LOX) Inhibition: Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the arachidonic acid cascade, leading to the production of pro-inflammatory mediators like prostaglandins and leukotrienes, respectively. nih.govnih.gov Inhibitors of these enzymes are widely used as anti-inflammatory drugs. While direct studies on this compound as a COX/LOX inhibitor are limited, related pyrrole and indole derivatives have shown significant activity. For instance, certain 1,5-diaryl-pyrrole derivatives have been developed as highly selective COX-2 inhibitors. google.com Furthermore, licofelone, a drug that inhibits 5-LOX as well as COX-1 and COX-2, has demonstrated the therapeutic potential of dual inhibition in inflammatory conditions. nih.gov The development of hybrids combining NSAIDs (like ibuprofen, a COX inhibitor) with pyrrolizine/indolizine scaffolds further underscores the potential for the broader indole-pyrrole chemical space to yield potent anti-inflammatory agents by targeting these enzymatic pathways. nih.gov The enzyme 5-lipoxygenase (5-LOX) is responsible for producing inflammatory leukotrienes, and its inhibition is a therapeutic strategy for conditions like asthma and osteoarthritis. wikipedia.org

Immunomodulatory Effects (e.g., Toll-like Receptor 4 Agonism)

The immune system, particularly the innate immune response, is a critical area of pharmacological investigation. Toll-like receptors (TLRs) are a class of pattern recognition receptors that play a fundamental role in initiating innate immunity. nih.gov

Toll-like receptor 4 (TLR4), in particular, is a key sensor for pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS) from Gram-negative bacteria, and for damage-associated molecular patterns (DAMPs) released from damaged host cells. frontiersin.orgromj.org Upon activation, TLR4 triggers signaling cascades, primarily through the MyD88-dependent and TRIF-dependent pathways, leading to the activation of transcription factors like NF-κB. nih.gov This results in the production of pro-inflammatory cytokines and chemokines, orchestrating the immune response. nih.gov

Given the central role of TLR4 in inflammation, its modulation by small molecules is of significant therapeutic interest. frontiersin.org Bioactive compounds can act as either agonists (to boost immune responses, for example in vaccines or cancer immunotherapy) or antagonists (to suppress excessive inflammation in conditions like sepsis or autoimmune diseases). frontiersin.org While direct evidence linking the specific this compound compound to TLR4 agonism is not yet established in the reviewed literature, the broad immunomodulatory and anti-inflammatory profile of indole-based compounds suggests that interaction with pathways like TLR4 signaling is a plausible mechanism of action that warrants further investigation. The structural similarity to other known immunomodulatory agents makes this scaffold a promising candidate for the development of novel TLR4 modulators.

Immunological TargetFunctionTherapeutic Potential of ModulationReference
Toll-like Receptor 4 (TLR4)Recognizes PAMPs (e.g., LPS) and DAMPs to initiate innate immune and inflammatory responses.Agonists can serve as vaccine adjuvants or cancer immunotherapeutics. Antagonists can treat inflammatory and autoimmune diseases. frontiersin.orgnih.gov

Computational Chemistry and in Silico Studies of 5 3,4 Dihydro 2h Pyrrol 5 Yl 1h Indole Analogs

Molecular Docking Investigations

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This technique is crucial for understanding the interactions that drive biological activity.

Molecular docking simulations are employed to predict how analogs of 5-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-indole fit into the binding site of a target protein. The output of a docking study is a "docking score," which estimates the binding affinity, and a predicted binding pose. Lower docking scores typically indicate a more favorable binding interaction. For instance, studies on various indole (B1671886) and pyrrole (B145914) derivatives have successfully used docking to estimate their binding affinities against targets like protein kinases and antimicrobial peptides.

Table 1: Representative Molecular Docking Results for an Indole-Pyrrolidine Analog

Target ProteinLigand (Analog)Docking Score (kcal/mol)Predicted Interacting Residues
Protein Kinase XAnalog A-9.5TYR80, LEU120, VAL65
Receptor YAnalog A-8.2PHE250, SER190, ASP188
Enzyme ZAnalog B-10.1LYS45, GLU90, TRP300

This table is illustrative, showing the typical data generated from a molecular docking study. The values are not from a specific study on this compound.

Beyond predicting affinity, molecular docking identifies the specific amino acid residues within the target's binding pocket that interact with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. Identifying these key residues is fundamental for structure-based drug design, as it allows chemists to modify the ligand to enhance these interactions.

For example, docking studies on inhibitors of receptor-interacting protein kinase 1 (RIPK1), including structurally related pyrrolo-pyrimidine derivatives, have identified the key residues necessary for potent inhibition. In another study, analysis of ligands binding to an odorant-binding protein revealed that hydrophobic residues such as I8, V51, M52, and F119 were critical for the interaction. Similarly, docking of a pyrrole-based compound into anaplastic lymphoma kinase showed important hydrophobic interactions with the protein's active site. For analogs of this compound, such analysis would pinpoint which parts of the indole or dihydro-pyrrole rings are most important for binding.

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic and Conformational Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to understand the electronic properties and three-dimensional shape (conformation) of a molecule. DFT can calculate properties like the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the electrostatic potential. This information helps explain a molecule's reactivity and how it will interact with a biological target at an electronic level.

Studies have used DFT to analyze indole-substituted pyrrole compounds, providing insights into their structural and electronic characteristics, which are then correlated with their biological activity. For the this compound scaffold, DFT could be used to determine the most stable conformation and to understand how substituents on the indole or pyrrole rings might alter its electronic properties, potentially influencing its binding affinity and selectivity.

Pharmacophore Modeling and Virtual Screening for Ligand Discovery

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target. This "pharmacophore model" can then be used as a 3D query to rapidly search large databases of chemical compounds in a process called virtual screening, identifying new molecules that are likely to be active.

This approach can be either ligand-based, where the model is derived from a set of known active molecules, or structure-based, where it is derived from the ligand-receptor interactions observed in a crystal structure. For example, a pharmacophore model for TASK-3 channel blockers was created based on known inhibitors and included a hydrogen-bond acceptor and an aromatic ring feature. This model was then used to design novel 5-(indol-2-yl)pyrazolo[3,4-b]pyridines as potential blockers. For this compound, a pharmacophore model could be developed based on its key structural features to discover new, structurally diverse compounds with similar biological potential.

Table 2: Example of a Pharmacophore Model for a Hypothetical Target

FeatureTypeLocation (Relative Coordinates)
Feature 1Aromatic Ring (R)(x1, y1, z1)
Feature 2Hydrogen Bond Donor (D)(x2, y2, z2)
Feature 3Hydrogen Bond Acceptor (A)(x3, y3, z3)
Feature 4Hydrophobic Center (H)(x4, y4, z4)

This table represents a typical pharmacophore hypothesis, outlining the spatial arrangement of essential chemical features.

Molecular Dynamics Simulations to Elucidate Dynamic Binding Events

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movements of atoms and molecules over time, allowing researchers to observe the stability of the ligand in the binding pocket and understand the flexibility of both the ligand and the protein.

MD simulations are used to refine docking poses and to calculate binding free energies with greater accuracy. For example, MD simulations have been used to study the binding of inhibitors to cyclin-dependent kinases (CDKs), confirming the stability of the predicted binding modes and providing insights into the subtle conformational changes that occur upon binding. In a study on new thiazolo[3,2-a]pyridine derivatives, MD simulations confirmed that key interactions with residues like Trp59 and Tyr62 were consistently maintained throughout the simulation, indicating a stable binding complex. For an analog of this compound, an MD simulation would provide crucial information on whether the initial docked pose is stable over time, solidifying the predictions made by molecular docking.

Advanced Derivatization and Functionalization Strategies for 5 3,4 Dihydro 2h Pyrrol 5 Yl 1h Indole

Introduction of Additional Heterocyclic Moieties

The core structure of 5-(3,4-dihydro-2H-pyrrol-5-yl)-1H-indole serves as a versatile template for the incorporation of other heterocyclic rings, a common strategy in medicinal chemistry to modulate biological activity. The introduction of moieties such as pyrazoles, triazoles, thiadiazoles, and pyrimidines can significantly alter the parent molecule's physicochemical properties, including its solubility, lipophilicity, and ability to form hydrogen bonds, thereby influencing its pharmacokinetic and pharmacodynamic profiles.

Pyrazoles: The synthesis of pyrazole (B372694) derivatives often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. youtube.commdpi.com For the target indole (B1671886) compound, this could be achieved by first introducing a 1,3-dicarbonyl functionality onto the indole ring or the pyrroline (B1223166) ring, followed by cyclization with a hydrazine. Another approach is the 1,3-dipolar cycloaddition of a nitrilimine with an alkene, a reaction that offers a high degree of regioselectivity. nih.gov

Triazoles: Triazoles can be synthesized via several routes. The Huisgen 1,3-dipolar cycloaddition of an azide (B81097) with an alkyne is a widely used method for creating 1,2,3-triazole rings and is amenable to click chemistry approaches for creating libraries of compounds. mdpi.comnih.gov For the synthesis of 1,2,4-triazoles, one common method involves the reaction of a hydrazide with an isothiocyanate, followed by cyclization. researchgate.net The indole scaffold can be functionalized with either an azide or an alkyne group to participate in these cycloaddition reactions, allowing for the attachment of a wide variety of substituents on the newly formed triazole ring.

Thiadiazoles: 1,3,4-Thiadiazole derivatives can be synthesized by the cyclization of thiosemicarbazides with reagents such as orthoesters or by the reaction of hydrazonoyl halides with hydrazinecarbodithioates. nih.govdovepress.com The 2-amino-1,3,4-thiadiazole (B1665364) moiety is a particularly common feature in medicinally active compounds and can be prepared from the corresponding thiosemicarbazide (B42300). nih.gov The indole nitrogen or other positions on the ring system can be derivatized to incorporate a thiosemicarbazide functionality, which can then be cyclized to form the thiadiazole ring.

Pyrimidines: The synthesis of pyrimidine (B1678525) rings typically involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine, urea, or guanidine (B92328) derivative. scribd.comacs.org The Biginelli reaction, a one-pot three-component condensation of an aldehyde, a β-ketoester, and urea, is a classic method for the synthesis of dihydropyrimidines. ijpbs.com By functionalizing the indole core with an appropriate aldehyde or β-ketoester, a pyrimidine ring can be fused or appended to the existing scaffold.

A summary of synthetic strategies for these heterocycles is presented in the table below.

HeterocycleGeneral Synthetic StrategyKey Reagents
Pyrazole Condensation1,3-Dicarbonyl compound, Hydrazine
1,3-Dipolar CycloadditionNitrilimine, Alkene
1,2,3-Triazole Huisgen CycloadditionAzide, Alkyne
1,2,4-Triazole CyclizationHydrazide, Isothiocyanate
1,3,4-Thiadiazole CyclizationThiosemicarbazide, Orthoester
Pyrimidine Condensation1,3-Dicarbonyl compound, Amidine/Urea/Guanidine

Site-Selective C-H Functionalization Approaches

Direct C-H functionalization has emerged as a powerful and atom-economical tool for the modification of complex molecules, avoiding the need for pre-functionalized starting materials. For this compound, site-selective C-H functionalization can be directed to either the indole or the pyrroline ring, offering a direct route to novel derivatives.

The indole nucleus possesses several C-H bonds that can be targeted for functionalization. The C2 and C3 positions of the pyrrole (B145914) part of the indole are generally more reactive towards electrophilic substitution. However, with the use of directing groups and transition metal catalysis, functionalization can be selectively guided to the less reactive C4, C5, C6, and C7 positions on the benzene (B151609) ring. rsc.org For instance, a directing group installed on the indole nitrogen can facilitate ortho-C-H activation, leading to functionalization at the C7 position. Similarly, remote C-H functionalization strategies can enable reactions at the C4, C5, and C6 positions. rsc.org

The pyrroline ring also presents opportunities for C-H functionalization. The allylic C-H bonds adjacent to the double bond are potential sites for radical-mediated or transition-metal-catalyzed reactions. Furthermore, the C-H bonds on the saturated part of the pyrroline ring could be targeted through specific catalytic systems.

Strategies for Diversity-Oriented Synthesis and Combinatorial Chemistry

Diversity-oriented synthesis (DOS) aims to generate libraries of structurally diverse small molecules, which is crucial for the discovery of new biological probes and drug leads. nih.gov For this compound, DOS strategies can be employed to rapidly create a wide range of analogs with varied substitution patterns and stereochemistry.

One approach involves a multi-component reaction (MCR) to construct the core scaffold or to append complex side chains in a single step. For example, a three-component reaction could be designed to assemble the pyrroline ring onto a pre-functionalized indole. bohrium.com Another strategy is to use a common intermediate, such as the parent indole-pyrroline, and subject it to a series of parallel reactions with a diverse set of reagents to introduce different functional groups or heterocyclic moieties. nih.gov

Combinatorial chemistry, particularly when coupled with solid-phase synthesis, can be a powerful tool for generating large libraries of derivatives. The indole nitrogen can be attached to a solid support, allowing for the sequential addition of building blocks and reagents, with purification simplified to washing the resin. This approach has been successfully used to create libraries of other heterocyclic compounds.

Design and Synthesis of Prodrugs for Enhanced Bioavailability and Target Specificity

Prodrug design is a well-established strategy to overcome pharmaceutical and pharmacokinetic barriers, such as poor solubility, low permeability, and rapid metabolism. nih.gov For this compound, prodrugs can be designed to improve its oral bioavailability and to achieve targeted delivery to specific tissues or cells.

A common prodrug strategy involves the esterification or amidation of a key functional group, such as the indole N-H, to increase lipophilicity and enhance membrane permeability. These ester or amide linkages can then be cleaved in vivo by esterases or amidases to release the active parent drug.

Another approach is the design of "mutual prodrugs," where the parent compound is linked to another active molecule, often with a synergistic or complementary therapeutic effect. nih.gov For instance, the indole-pyrroline could be conjugated to an anticancer agent, with the linker designed to be cleaved selectively in the tumor microenvironment.

The design of prodrugs for enhanced target specificity often involves conjugation to a targeting moiety, such as a peptide or an antibody that recognizes a specific receptor or antigen on the surface of target cells. This approach can increase the concentration of the drug at the site of action, thereby enhancing its efficacy and reducing off-target side effects.

Emerging Research Directions and Future Perspectives for 5 3,4 Dihydro 2h Pyrrol 5 Yl 1h Indole

Exploration of Novel Biological Targets Beyond Current Insights

The indole-pyrrole framework is a versatile pharmacophore known to interact with a wide range of biological targets. While current research has established some activities, the exploration for new applications is ongoing. Analogous structures, such as N-(3,4-dihydro-2H-pyrrol-5-yl)-1H-indol-4-amine, are being investigated for their potential as antimicrobial, antiviral, and anticancer agents nih.gov. This suggests that 5-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-indole could also exhibit activity against these or other pathogens and cell lines.

Recent studies on similar indole-isoxazole hybrids have identified xanthine (B1682287) oxidase (XO) as a viable target for the treatment of gout and hyperuricemia nih.gov. The structural similarities suggest that the this compound scaffold could be a promising starting point for developing novel XO inhibitors. Furthermore, pyrrole-based compounds are being explored for a variety of therapeutic areas, indicating the broad potential of this chemical class nih.gov. The future in this area lies in screening this compound and its derivatives against a wide array of biological targets to uncover new therapeutic potentials.

Table 1: Potential Biological Targets for Indole-Pyrrole Scaffolds

Target ClassSpecific Target ExamplePotential Therapeutic AreaReference
EnzymesXanthine OxidaseGout, Hyperuricemia nih.gov
EnzymesTubulin, AromataseCancer nih.gov
KinasesEGFR, BRAFCancer nih.gov
PathogensVarious Bacteria and VirusesInfectious Diseases nih.gov

Development of Multi-Target Directed Ligands for Complex Diseases

Complex diseases such as cancer and neurodegenerative disorders often involve multiple pathological pathways. The development of multi-target directed ligands (MTDLs), single molecules designed to interact with multiple targets, is a promising strategy for treating such conditions nih.gov. The indole-pyrrole scaffold is well-suited for the design of MTDLs due to its ability to be extensively functionalized to interact with different binding sites.

For instance, researchers have designed pyrrole-indole hybrids that act as dual inhibitors of tubulin and aromatase, which could be more effective in treating certain types of breast cancer nih.gov. Another study focused on developing 5-chloro-indole-2-carboxylate derivatives that inhibit both EGFR and BRAF, two key kinases in cancer progression nih.gov. These examples highlight the potential of the core this compound structure to be elaborated into potent MTDLs for complex diseases. Future research will likely focus on designing derivatives that can modulate targets relevant to diseases like Alzheimer's, where a multi-target approach is considered highly advantageous.

Table 2: Examples of Multi-Target Directed Ligands with Indole-Pyrrole Cores

Compound ClassTargetsTherapeutic IndicationReference
Pyrrolyl-3-phenyl-1H-indole-2-carbohydrazidesTubulin, AromataseBreast Cancer nih.gov
5-Chloro-indole-2-carboxylatesEGFR, BRAFCancer nih.gov
Pyrrole-based hydrazide-hydrazonesCholinesterasesAlzheimer's Disease nih.gov

Integration with Artificial Intelligence and Machine Learning in Chemical Design and Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates nih.gov. These technologies can be applied to the design of novel this compound derivatives with improved properties. Generative AI models, for example, can propose new molecular structures that are likely to be active against a specific target, even with limited initial data youtube.comyoutube.comyoutube.com.

AI can analyze vast datasets to identify patterns and predict the biological activities and physicochemical properties of new compounds nih.gov. This can help researchers to prioritize which derivatives of this compound to synthesize and test, saving time and resources. Furthermore, AI can assist in predicting synthetic routes, making the production of these complex molecules more efficient. The integration of AI and ML into the research and development of indole-pyrrole hybrids will undoubtedly accelerate the discovery of new drug candidates.

Sustainable and Green Chemistry Approaches in the Synthesis of Indole-Pyrrole Hybrids

The pharmaceutical industry is increasingly focusing on sustainable and green chemistry to reduce its environmental impact. The synthesis of complex molecules like this compound can benefit from these approaches. Green chemistry principles encourage the use of less hazardous solvents, renewable starting materials, and more efficient, atom-economical reactions.

Microwave-assisted synthesis has been shown to improve yields and reduce reaction times for pyrrole (B145914) derivatives nih.gov. Multicomponent reactions (MCRs) are another green chemistry tool that allows for the synthesis of complex molecules in a single step, reducing waste and energy consumption bohrium.com. For the indole (B1671886) portion, methods are being developed that avoid harsh conditions and toxic reagents. The future of synthesizing indole-pyrrole hybrids will likely involve the adoption of these greener methods to create more sustainable manufacturing processes.

Application in Chemical Biology Tools and Probes for Mechanistic Studies

Understanding the mechanism of action of a drug is crucial for its development. This compound and its derivatives can be valuable tools for chemical biology research. These compounds can be used as building blocks for the synthesis of more complex molecules with specific biological activities .

By labeling these molecules, for instance with radioactive isotopes like Carbon-13, researchers can track their distribution and metabolism in biological systems, providing insights into their mechanism of action nih.gov. Such labeled compounds can also be used in binding assays to identify and characterize their biological targets. The development of derivatives of this compound as chemical probes will be instrumental in elucidating the complex biological pathways they modulate.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-indole, and how can reaction conditions be optimized?

  • Methodology : Cyclization of precursors (e.g., indole derivatives with pyrrole-containing intermediates) under acidic or basic conditions is a primary route. Key parameters include temperature (60–120°C), solvent polarity (e.g., DMF, THF), and reaction time (6–24 hrs). Thin Layer Chromatography (TLC) and HPLC are critical for monitoring purity and yield .
  • Example : A protocol for a related compound (3-(2-Ethyl-pyrrol-5-yl)-1H-indole) achieved 46–63% yield using cyclization with substituted anilines, highlighting the impact of electron-donating/withdrawing groups on reaction efficiency .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Analytical Workflow :

  • 1H/13C NMR : Resolve aromatic protons (δ 6.5–8.0 ppm) and dihydro-pyrrole protons (δ 2.5–4.0 ppm).
  • HRMS : Confirm molecular weight (e.g., ~201.27 g/mol for analogs) with <2 ppm error .
  • FTIR : Identify NH stretches (3200–3400 cm⁻¹) and pyrrole ring vibrations (1450–1600 cm⁻¹) .

Q. What are the known biological targets for indole-pyrrole hybrids?

  • Targets : Enzymes (e.g., kinases, cytochrome P450) and receptors (e.g., serotonin receptors) are common targets. For example, bisindolylmaleimide analogs inhibit protein kinase C (PKC) with IC₅₀ values <1 µM .
  • Assays : Use fluorescence polarization for binding affinity studies or cell-based assays (e.g., MTT for cytotoxicity) .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the reactivity of this compound?

  • Case Study : Ethyl or methyl groups on the pyrrole ring (e.g., 3-(2-Ethyl-pyrrol-5-yl)-1H-indole) increase steric hindrance, reducing nucleophilic attack at the indole C3 position. Electron-withdrawing groups (e.g., -Cl) enhance electrophilic substitution at the indole C5 position .
  • Data Analysis : Compare reaction rates using Hammett plots or DFT calculations to quantify substituent effects .

Q. How can conflicting bioactivity data for structurally similar compounds be resolved?

  • Example : 5-Phenyl-2,3-dihydro-1H-indole analogs show variable antimicrobial activity (MIC: 2–64 µg/mL) due to differences in bacterial membrane permeability. Use molecular docking to assess binding pocket compatibility or adjust lipophilicity (logP) via substituent modification .
  • Validation : Cross-validate with isogenic mutant strains or competitive inhibition assays .

Q. What strategies improve the stability of this compound under physiological conditions?

  • Approaches :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) at the pyrrole NH to enhance solubility and reduce oxidation .
  • Formulation : Use cyclodextrin encapsulation or lipid nanoparticles to protect against pH-dependent degradation .
    • Stability Metrics : Monitor half-life (t₁/₂) in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) via LC-MS .

Methodological Resources

TechniqueApplicationReference
HPLC-PDA Purity analysis (>98%)
X-ray Crystallography Confirm dihydro-pyrrole ring conformation
Kinetic Studies Reaction mechanism elucidation

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.